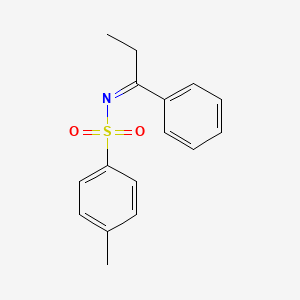
(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics, although this specific compound’s applications may vary.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the sulfonamide group, converting it to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for (NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide would depend on its specific applications. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-(4-methylphenyl)sulfonamide: Similar structure but different substituents.
N-(1-phenylethylidene)benzenesulfonamide: Similar structure with a different alkylidene group.
Uniqueness
(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide’s uniqueness lies in its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.
特性
分子式 |
C16H17NO2S |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/b17-16- |
InChIキー |
MDDUJBHJSOBZBB-MSUUIHNZSA-N |
異性体SMILES |
CC/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
正規SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5-methyl-1H-tetraazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356926.png)
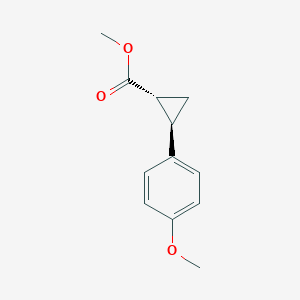

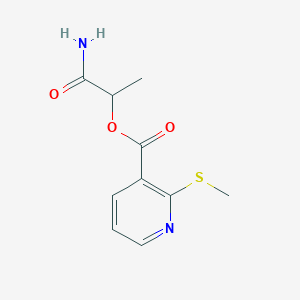
![methyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13356965.png)
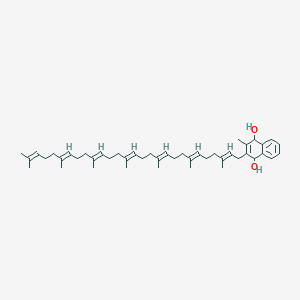
![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)

![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356984.png)
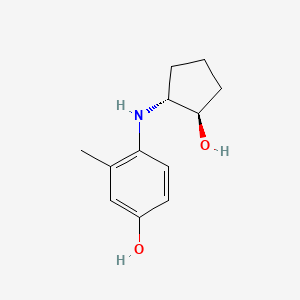


![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
![Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13357003.png)
